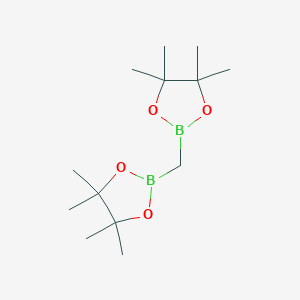
双(频哪醇合)硼基甲烷
描述
Bis[(pinacolato)boryl]methane is an aryl boronate ester, known for its stability and versatility in organic synthesis. It is a white solid with a molecular formula of C13H26B2O4 and a molecular weight of 267.97 g/mol . This compound is particularly valued for its role in the synthesis of enantioenriched secondary boronate esters and its application in various catalytic processes .
科学研究应用
Bis[(pinacolato)boryl]methane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organoboron compounds and in catalytic processes.
Biology and Medicine: The compound is used in the development of glucose-responsive hydrogels for insulin release, showcasing its potential in smart drug delivery systems.
Industry: It is employed in the preparation of trans-vinyl boronate esters via the Boron-Wittig reaction.
作用机制
Target of Action
Bis[(pinacolato)boryl]methane is primarily used in the field of organic synthesis . Its primary targets are organic compounds that undergo reactions with it to form more complex molecules .
Mode of Action
Bis[(pinacolato)boryl]methane interacts with its targets through a process known as palladium-catalyzed oxidative allylation . This process involves the activation of an allylic C–H bond in the presence of a palladium catalyst . The resulting π-allylpalladium species then undergoes a deborylative transmetallation process with the addition of a silver salt, forming an alkyl silver species . This species then reacts with the π-allylpalladium intermediate to form a Pd-(α-boroalkyl) complex .
Biochemical Pathways
The primary biochemical pathway affected by Bis[(pinacolato)boryl]methane is the synthesis of homoallylic organoboronic esters . This compound provides an efficient strategy for the construction of these esters in one step, with a broad substrate scope .
Pharmacokinetics
It’s important to note that the compound’s effectiveness in reactions can be influenced by factors such as concentration, temperature, and the presence of a suitable catalyst .
Result of Action
The result of Bis[(pinacolato)boryl]methane’s action is the formation of homoallylic organoboronic esters . These esters are valuable in organic synthesis due to their high reactivity and potential for further functionalization .
Action Environment
The action of Bis[(pinacolato)boryl]methane is influenced by several environmental factors. For instance, the presence of a suitable catalyst (such as palladium) is crucial for its mode of action . Additionally, the reaction conditions, including temperature and concentration of the reactants, can significantly impact the efficiency and yield of the reaction .
准备方法
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing bis[(pinacolato)boryl]methane involves the palladium-catalyzed oxidative allylation. This process uses palladium as a catalyst to facilitate the allylation of bis[(pinacolato)boryl]methane, resulting in the formation of homoallylic boronic esters . Another method involves the reaction of iodinated methyl boronic acid pinacol ester with sodium in the presence of benzene, followed by refluxing overnight .
Industrial Production Methods: Industrial production of bis[(pinacolato)boryl]methane typically follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of inert atmospheres and controlled temperatures is crucial to maintain the stability of the compound during production .
化学反应分析
Types of Reactions: Bis[(pinacolato)boryl]methane undergoes various types of reactions, including:
Oxidative Allylation: This reaction involves the use of palladium catalysts to form homoallylic boronic esters.
Borylcyclopropanation: This reaction uses a diborylmethyl iodide reagent and photocatalysis to form cyclopropylboronates.
Common Reagents and Conditions:
Palladium Catalysts: Used in oxidative allylation reactions.
Photocatalysts: Such as fac-Ir(ppy)3, used in borylcyclopropanation reactions.
Major Products:
Homoallylic Boronic Esters: Formed from oxidative allylation.
Cyclopropylboronates: Formed from borylcyclopropanation.
相似化合物的比较
Bis(pinacolato)diboron: Another boronate ester used in similar catalytic processes.
1,1-Diborylalkanes: Compounds that share similar reactivity and are used in cross-coupling reactions.
Uniqueness: Bis[(pinacolato)boryl]methane is unique due to its dual boryl groups, which provide enhanced reactivity and versatility in forming complex organoboron compounds. Its stability and ability to undergo a variety of catalytic transformations make it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26B2O4/c1-10(2)11(3,4)17-14(16-10)9-15-18-12(5,6)13(7,8)19-15/h9H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYZGGWWHUGYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CB2OC(C(O2)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462021 | |
| Record name | 2,2'-Methylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78782-17-9 | |
| Record name | 2,2'-Methylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-tetramethyl-2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key applications of Bis[(pinacolato)boryl]methane in organic synthesis?
A1: Bis[(pinacolato)boryl]methane has emerged as a versatile reagent in various organic reactions. One prominent application is its use in palladium-catalyzed cross-coupling reactions. For instance, it reacts with benzynes and benzylic/allylic bromides to yield benzyl boronates []. Additionally, it participates in oxidative allylation reactions catalyzed by palladium, leading to the formation of homoallylic organoboronic esters []. Furthermore, it has been successfully employed in the synthesis of enantioenriched homoallylic organoboronic esters via silver-assisted, iridium-catalyzed allylation reactions with allylic carbonates [].
Q2: How does the structure of Bis[(pinacolato)boryl]methane influence its reactivity?
A2: The presence of two electron-deficient boron atoms, each protected by a pinacol group, significantly influences the reactivity of Bis[(pinacolato)boryl]methane. The pinacol groups act as protecting groups, enhancing the stability and handling of the reagent. These groups can be easily removed under appropriate reaction conditions, revealing the reactive boron centers. The presence of two boron atoms allows for diverse reactivity, including the potential for double functionalization or the formation of cyclic compounds.
Q3: Can you provide an example of how Bis[(pinacolato)boryl]methane's reactivity has been exploited to control the outcome of a chemical reaction?
A3: Researchers have successfully utilized Bis[(pinacolato)boryl]methane in the copper-catalyzed asymmetric conjugate addition to α,β-unsaturated enones []. A key challenge in this reaction was the degradation of the chiral phosphoramidite ligand by alkoxide bases. By carefully controlling the amount of alkoxide base present, researchers were able to preserve the ligand structure and significantly enhance the efficiency of the reaction. This example highlights how a deep understanding of the reaction mechanism and the potential for side reactions involving Bis[(pinacolato)boryl]methane can lead to improved reaction conditions and desired outcomes.
Q4: Beyond its use in synthetic chemistry, are there other applications for Bis[(pinacolato)boryl]methane?
A4: Yes, Bis[(pinacolato)boryl]methane has also found utility in material science. It serves as a crosslinking agent in the development of glucose-responsive polymer hydrogels []. These hydrogels exhibit tunable viscoelastic properties, which influence the release kinetics of insulin encapsulated within the gel matrix. This application showcases the potential of Bis[(pinacolato)boryl]methane in creating smart materials for biomedical applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




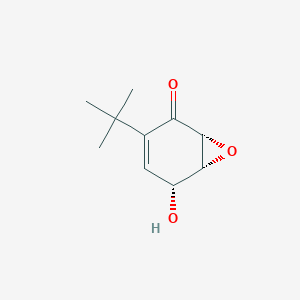
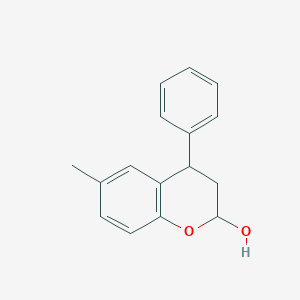
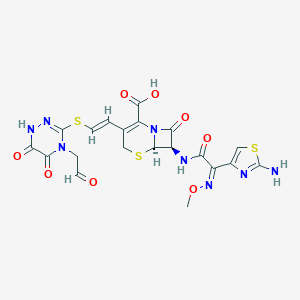
![3-[4-(2-Methylpropyl)phenyl]propan-1-ol](/img/structure/B124597.png)

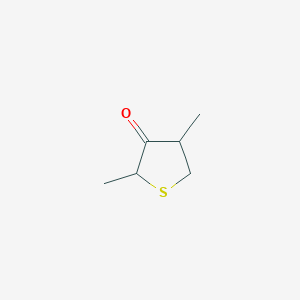
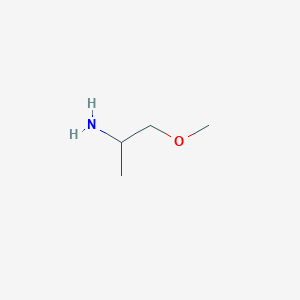



![1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose](/img/structure/B124620.png)

